Pinane thromboxane A2

Thromboxane Synthase TP Receptor Vascular Smooth Muscle

Pinane thromboxane A2 (PTA2, CAS 71154-83-1) is a chemically stable, carbocyclic analog of the endogenous eicosanoid thromboxane A2 (TXA2). It is a bicyclic monoterpene derivative that acts as both a thromboxane (TP) receptor antagonist and an inhibitor of thromboxane synthase.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 71154-83-1
Cat. No. B048707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinane thromboxane A2
CAS71154-83-1
Synonymspinane thromboxane A2
pinane-thromboxane A2
pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
InChIInChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18?,19-,20+,21+,22-/m0/s1
InChIKeyOHJIHGVLRDHSDV-AJKZGVCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinane Thromboxane A2 (PTA2, CAS 71154-83-1): A Stable Carbocyclic Thromboxane Analog for Dual TP Receptor and Synthase Modulation


Pinane thromboxane A2 (PTA2, CAS 71154-83-1) is a chemically stable, carbocyclic analog of the endogenous eicosanoid thromboxane A2 (TXA2) [1]. It is a bicyclic monoterpene derivative that acts as both a thromboxane (TP) receptor antagonist and an inhibitor of thromboxane synthase [2]. First synthesized and characterized in 1979, PTA2 was developed to overcome the extreme lability of native TXA2 (half-life ~30 seconds) while retaining the ability to modulate TXA2-dependent pathways [1].

Why Generic Thromboxane Modulators Cannot Substitute for Pinane Thromboxane A2 in Research


The term 'thromboxane modulator' encompasses a chemically and pharmacologically diverse group of agents, including pure TP receptor agonists (e.g., U46619), pure TP antagonists (e.g., SQ 29,548), and pure synthase inhibitors (e.g., imidazole, UK-37,248). Pinane thromboxane A2 (PTA2) is distinguished by its unique dual mechanism, acting as both a competitive TP receptor antagonist and a direct thromboxane synthase inhibitor [1]. This dual activity is absent in most comparator compounds. Furthermore, stereochemical configuration is critical: the 15(R)-epimer of PTA2 (CAS 71154-83-1, often commercially supplied as 15(R)-PTA2) exhibits markedly reduced biological activity compared to the biologically active (15S) configuration of PTA2, with IC50 values for collagen-induced platelet aggregation 60- to 65-fold higher . Therefore, substituting PTA2 with a single-action agent or an incorrect stereoisomer will fundamentally alter the experimental outcome and biological interpretation.

Quantitative Differentiation of Pinane Thromboxane A2: Comparative Evidence for Research Selection


Dual TP Receptor Antagonism and Synthase Inhibition: Quantitative Potency Comparison vs. UK-37,248 and Imidazole

PTA2 uniquely combines TP receptor antagonism with direct thromboxane synthase inhibition. In isolated perfused cat coronary arteries, 1 µM PTA2 completely prevented vasoconstriction induced by the stable TP agonist carbocyclic thromboxane A2 (CTA2), whereas the pure synthase inhibitor UK-37,248 failed to inhibit this response at concentrations up to 1000 µg/mL. Imidazole, another synthase inhibitor, also failed to antagonize CTA2-mediated constriction [1]. Furthermore, in rabbit and cat platelets, PTA2 prevented arachidonate-induced aggregation, an effect not observed with UK-37,248 [1]. This dual action is a defining characteristic, differentiating PTA2 from both pure receptor antagonists and pure enzyme inhibitors.

Thromboxane Synthase TP Receptor Vascular Smooth Muscle Platelet Aggregation Enzyme Inhibition

Inhibition of U46619-Induced Human Platelet Aggregation: Quantitative Potency of PTA2

PTA2 inhibits platelet aggregation induced by U46619, a widely used stable TP receptor agonist. The reported IC50 for PTA2 against U46619-induced aggregation in human platelets is 2 µM [1]. In contrast, the pure TP receptor antagonist SQ 29,548 exhibits an IC50 of 7.9 nM against U46619 binding in human platelets, while other antagonists like BM 13.177 show an IC50 of 0.91 µM [2]. This places PTA2 as a moderately potent TP receptor antagonist, distinct from both the highly potent, pure antagonists (nM range) and the inactive pure synthase inhibitors (e.g., imidazole).

Platelet Aggregation TP Receptor Antagonist Human Platelets U46619 IC50

Inhibition of Thromboxane Synthase: Quantitative Comparison vs. Imidazole and UK-37,248

PTA2 directly inhibits thromboxane synthase. The reported IC50 (or ID50) for inhibition of rabbit platelet thromboxane synthase is 50 µM [1]. For comparison, imidazole, a classic thromboxane synthase inhibitor, has an IC50 of approximately 100-200 µM in similar assays [2]. This indicates PTA2 is moderately potent as a synthase inhibitor, distinct from highly potent synthase inhibitors like dazoxiben (IC50 ~0.3 µM) but more potent than imidazole. Crucially, PTA2 does not inhibit prostacyclin (PGI2) synthase at concentrations up to 100 µM, demonstrating selectivity [1].

Thromboxane Synthase Enzyme Inhibition IC50 Rabbit Platelets Arachidonic Acid

Stereochemical Specificity: Activity of 15(R)-PTA2 Epimer vs. PTA2

The stereochemical configuration at the 15-position is critical for biological activity. The 15(R)-epimer of pinane thromboxane A2 (15(R)-PTA2, CAS 71154-83-1) exhibits significantly reduced potency compared to PTA2 (15S configuration). 15(R)-PTA2 does not inhibit collagen-induced platelet aggregation at relevant concentrations, with reported IC50 values of 120-130 µM . This is in stark contrast to the active PTA2, which inhibits platelet aggregation with an IC50 of 2 µM against U46619. This 60- to 65-fold difference underscores the importance of stereochemistry for TP receptor interaction.

Stereochemistry Epimer Platelet Aggregation IC50 Collagen

Optimal Research Applications of Pinane Thromboxane A2 Based on Quantitative Differentiation


Probing Integrated Thromboxane A2 Pathway Signaling in Vascular and Platelet Systems

Use PTA2 when the research question requires simultaneous blockade of TP receptors and inhibition of thromboxane synthesis to assess the combined contribution of both arms of the TXA2 pathway. The dual activity (1 µM completely blocks CTA2-induced vasoconstriction while also inhibiting synthase with an IC50 of 50 µM [1]) makes it a unique tool for studies where both receptor-mediated and enzyme-mediated effects are under investigation, such as in myocardial ischemia-reperfusion injury or vascular inflammation models [2].

Differentiating TP Receptor Subtypes or Signaling Pathways in Smooth Muscle Preparations

Given its moderate potency as a TP antagonist (IC50 2 µM against U46619-induced platelet aggregation [1]) and its structural similarity to TXA2, PTA2 can be employed to distinguish between TP receptor subtypes or to investigate receptor reserve and coupling efficiency in tissues where highly potent antagonists may obscure nuanced pharmacology. Its partial agonist activity (shape change in platelets [2]) adds another layer of complexity that can be exploited in detailed receptor signaling studies.

Validating Thromboxane Synthase Inhibitor Selectivity in Cellular Assays

PTA2 serves as a benchmark for moderate, selective thromboxane synthase inhibition (IC50 50 µM) that spares prostacyclin synthase (no effect up to 100 µM [1]). It can be used as a comparator to assess the selectivity profile of novel synthase inhibitors, or as a tool to validate that observed biological effects are indeed due to thromboxane synthase inhibition rather than off-target activities.

Stereochemical Control Experiments with 15(R)-PTA2 Epimer

The 15(R)-epimer of PTA2 (CAS 71154-83-1), which is >60-fold less potent in platelet aggregation assays (IC50 120-130 µM [1]), is an essential negative control for studies employing PTA2. Its use confirms that observed effects are stereospecific and mediated by the intended TP receptor interaction, ruling out non-specific membrane or physicochemical artifacts.

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